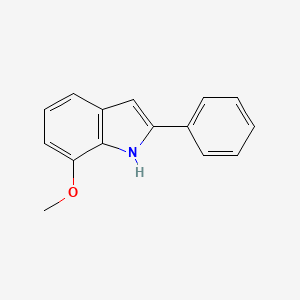

7-methoxy-2-phenyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold as a Privileged Structure in Drug Discovery and Development

The indole scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of immense importance in medicinal chemistry. nih.govsphinxsai.comresearchgate.net Its prevalence in numerous natural products, including the essential amino acid tryptophan, alkaloids, and neurotransmitters like serotonin (B10506), underscores its fundamental role in biological processes. acs.orgjapsonline.com This natural occurrence has inspired chemists to explore the indole nucleus as a foundational template for the design and synthesis of new therapeutic agents. sphinxsai.comworktribe.com

The concept of a "privileged structure" refers to a molecular framework that is capable of providing ligands for diverse receptors or enzymes through judicious modification. acs.org The indole ring system perfectly embodies this concept. Its structural features, including its planarity, aromaticity, and the presence of a hydrogen bond donor (the N-H group), allow it to mimic the structures of various proteins and bind to enzymes in a reversible manner. researchgate.netrjptonline.org The indole nucleus can participate in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which are crucial for molecular recognition and binding to biological targets. omicsonline.org

The versatility of the indole scaffold is further enhanced by the ease with which it can be chemically modified at multiple positions (N-1, C-2, C-3, and the benzene ring), allowing for the fine-tuning of its pharmacological and pharmacokinetic properties. rjptonline.orgnih.gov This structural adaptability has enabled the development of a multitude of indole-containing drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and neuroprotective agents. japsonline.comnih.gov Consequently, the indole scaffold continues to be a highly attractive and fruitful starting point for the discovery of novel drug candidates. nih.govnih.gov

Overview of Substituted Indole Derivatives as Bioactive Molecules

The strategic substitution of the indole ring has given rise to a vast and diverse library of bioactive molecules with a wide array of pharmacological activities. chim.it The nature and position of these substituents play a critical role in determining the biological profile of the resulting derivatives. rjptonline.org

Substituted indoles are integral to many modern medicines, demonstrating efficacy against a range of diseases. nih.gov For instance, the substitution pattern on the indole ring is a key determinant of activity in various classes of therapeutic agents:

Anticancer Agents: Many indole derivatives have shown significant potential in oncology. omicsonline.orgnih.gov They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division. nih.govworktribe.com The substitution of a phenyl group at the C-2 position, as seen in 2-phenylindole (B188600) derivatives, is a common feature in compounds designed as anticancer agents. omicsonline.orgnih.gov Furthermore, methoxy (B1213986) substitutions on the indole ring have been shown to be favorable for cytotoxic activity. chim.it

Anti-inflammatory Agents: Indole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs). amazonaws.com The anti-inflammatory properties of these compounds often arise from their ability to inhibit cyclooxygenase (COX) enzymes. amazonaws.com Again, the specific substitutions on the indole core are crucial for both potency and selectivity towards different COX isoforms. amazonaws.com

Neuroprotective Agents: The indole scaffold is present in key neuroactive molecules, and its derivatives are being actively investigated for the treatment of neurodegenerative diseases. nih.govnih.gov Methoxy-substituted indoles, for example, have shown promise in protecting neuronal cells from oxidative stress and apoptosis. Some indole derivatives exhibit antioxidant properties and the ability to modulate pathways implicated in neurodegeneration. nih.gov

Antiviral and Antimicrobial Agents: The versatility of the indole nucleus extends to the development of anti-infective agents. nih.gov Various substituted indoles have demonstrated activity against a range of viruses and bacteria. nih.gov

The following table provides a glimpse into the diverse biological activities of substituted indole derivatives, highlighting the importance of the substitution pattern.

| Class of Substituted Indole | Biological Activity | Example of Activity |

| 2-Phenylindoles | Anticancer | Inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. omicsonline.org |

| Methoxy-substituted Indoles | Anticancer, Neuroprotective | Methoxy groups at positions like C-5 or C-7 can enhance cytotoxic activity and provide neuroprotective effects against oxidative stress. nih.govchim.itnih.gov |

| Indole-3-acetic acid derivatives | Anti-inflammatory | Certain derivatives exhibit significant in vivo anti-inflammatory activity. rjptonline.org |

| Indole-based Hybrids | Multifunctional | Combining the indole scaffold with other pharmacophores can lead to molecules with multiple therapeutic actions, such as both anticancer and anti-inflammatory properties. amazonaws.com |

Rationale for Dedicated Academic Research on 7-Methoxy-2-phenyl-1H-indole and its Analogs

The specific compound, this compound, has garnered dedicated academic research due to the promising convergence of its structural features, which suggests a high potential for significant biological activity. The rationale for this focused investigation is built upon several key pillars:

Strategic Combination of Pharmacophores: This molecule combines three important structural motifs: the privileged indole scaffold, a phenyl group at the 2-position, and a methoxy group at the 7-position.

The 2-phenylindole core is a well-established framework for potent biological activity, particularly in the realm of anticancer research. omicsonline.orgnih.gov The phenyl group at C-2 is known to contribute to a favorable metabolic profile compared to other substituents at this position. nih.gov

The methoxy group is a known modulator of biological activity. chim.it Its electron-donating nature can influence the electronic properties of the indole ring, potentially enhancing binding affinity to target proteins. chim.it Specifically, substitutions at the 4, 5, 6, and 7-positions of the indole are areas of active investigation for improving pharmacological profiles. nih.gov

The 7-position substitution is of particular interest. In the context of tubulin inhibitors, for example, substituents at this position can interact with specific amino acid residues in the colchicine (B1669291) binding site, potentially leading to high potency. nih.gov Research has shown that a methoxy group at the 7-position can mimic the interactions of known potent tubulin inhibitors. nih.gov

Potential as a Tubulin Polymerization Inhibitor: A significant driver for research into this compound and its analogs is their potential as anticancer agents that target tubulin. nih.gov Tubulin is a critical protein for cell division, and its inhibition is a validated strategy in cancer chemotherapy. Studies on 2-phenylindole derivatives have shown that specific substitutions can lead to potent inhibition of tubulin polymerization. nih.govworktribe.com The 7-methoxy substitution, in particular, has been identified as a promising modification in the design of new tubulin inhibitors. nih.gov

The following table presents data on the anticancer activity of a 2-phenylindole derivative with a methoxy group at position 7, highlighting its potent inhibitory effects on cancer cell growth.

| Compound | Substitution | Cancer Cell Line | GI50 (µM) |

| 2-phenyl-3-(3,4,5-trimethoxybenzoyl)-7-methoxy-1H-indole | 7-methoxy | NCI-H460 (Lung) | 0.019 |

| MCF7 (Breast) | 0.023 | ||

| U87-MG (Glioblastoma) | 0.020 | ||

| Data from a study on new indole tubulin assembly inhibitors. nih.gov |

Promise in Neuroprotection and Anti-inflammatory Applications: Beyond cancer, the structural features of this compound suggest potential in other therapeutic areas. Methoxy-substituted indoles have demonstrated neuroprotective effects by protecting neuronal cells from oxidative damage. nih.gov The 2-phenylindole scaffold has also been explored for anti-inflammatory properties. omicsonline.org Therefore, dedicated research aims to explore the multi-faceted pharmacological profile of this specific substitution pattern.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-14-9-5-8-12-10-13(16-15(12)14)11-6-3-2-4-7-11/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBOZKCOLUQJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305417 | |

| Record name | 1H-Indole, 7-methoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66354-88-9 | |

| Record name | 1H-Indole, 7-methoxy-2-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66354-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 7-methoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Spectrum of 7 Methoxy 2 Phenyl 1h Indole and Its Analogs

Anticancer and Antitumor Potential

The core structure of 2-phenyl-1H-indole has been a foundational element in the design of novel anticancer therapeutic agents. Modifications to this structure, including the addition of methoxy (B1213986) groups, have been explored to enhance its efficacy and target-specificity. While direct and extensive studies on 7-methoxy-2-phenyl-1H-indole are limited, research on its closely related analogs provides significant insights into its anticancer and antitumor potential. These analogs have shown promise in inhibiting the growth of various cancer cells, suggesting that the this compound scaffold is a viable candidate for further development in oncology.

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines (e.g., MCF-7, HepG2, LnCap, Caco-2, A549, H460)

The cytotoxic effects of analogs of this compound have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, a 7-methoxy analog of the vascular disrupting agent OXi8006, which shares the indole (B1671886) core, has demonstrated potent cytotoxicity. This analog, referred to as compound 36 , was tested against ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cell lines, showing sub-micromolar cytotoxicity.

In another study focusing on 3-aryl-4-aroyl-2-phenylindoles, a series of compounds were synthesized and evaluated for their cytotoxic activity. While not direct analogs of this compound, these compounds share the 2-phenylindole (B188600) nucleus and provide insight into the general cytotoxic potential of this class of molecules. For example, a compound with a 4-methoxyphenyl (B3050149) group at the 2-position showed significant activity against various cancer cell lines.

The table below summarizes the cytotoxic activity of a key 7-methoxy-indole analog against several human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Compound 36 (7-methoxy analog of OXi8006) | SK-OV-3 | Ovarian Cancer | <1 |

| NCI-H460 | Lung Cancer | <1 | |

| DU-145 | Prostate Cancer | <1 |

Anti-Proliferative Effects in Malignant Cells

The anti-proliferative activity of 2-phenylindole derivatives is a key indicator of their anticancer potential. Studies have shown that these compounds can significantly inhibit the proliferation of malignant cells. For instance, novel selective estrogen receptor modulators (SERMs) based on the 2-arylindole scaffold have demonstrated strong anti-proliferative activity in the ER-positive MCF-7 breast cancer cell line. While these are not direct analogs of this compound, they underscore the anti-proliferative potential of the core structure.

The anti-proliferative effects of these compounds are often linked to their ability to induce cell cycle arrest, preventing cancer cells from dividing and multiplying. This cytostatic effect is a crucial aspect of their therapeutic action and is a primary focus of ongoing research into this class of molecules.

Elucidation of Mechanisms of Action in Oncological Contexts

The anticancer effects of this compound and its analogs are attributed to several distinct mechanisms of action at the molecular level. These mechanisms primarily involve the disruption of essential cellular processes required for the survival and proliferation of cancer cells.

One of the most well-documented mechanisms of action for 2-phenylindole derivatives is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are critical components of the cytoskeleton and the mitotic spindle, playing a vital role in cell division. Compounds that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.

The 7-methoxy analog of OXi8006, compound 36 , has been shown to be a potent inhibitor of tubulin assembly, with an IC50 of 1.1 µM. This activity is comparable to the lead compound OXi8006, indicating that the 7-methoxy substitution is favorable for anti-tubulin activity. The table below details the tubulin polymerization inhibition data for this analog.

| Compound | Assay | IC50 (µM) |

|---|---|---|

| Compound 36 (7-methoxy analog of OXi8006) | Tubulin Assembly Inhibition | 1.1 |

DNA intercalation is another mechanism through which some anticancer agents exert their effects. Intercalators are molecules that can insert themselves between the base pairs of DNA, distorting its structure and interfering with processes like replication and transcription. While direct evidence for DNA intercalation by this compound is not prominently documented, the broader class of 2-phenylindoles has been investigated for DNA binding. For example, the well-known DNA stain DAPI (4',6-diamidino-2-phenylindole) is a 2-phenylindole derivative that binds to the minor groove of DNA and, under certain conditions, can intercalate into GC-rich regions. This suggests that the 2-phenylindole scaffold has the potential for DNA interaction, which could contribute to its anticancer effects.

Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes. Topoisomerase IIα is a key enzyme involved in managing DNA tangles and supercoils, and it is a validated target for anticancer drugs. Some 2-phenylindole derivatives have been identified as inhibitors of topoisomerase II. A study on 3-methyl-2-phenyl-1H-indoles revealed that these compounds possess antiproliferative and topoisomerase II inhibitory effects. Although these are not 7-methoxy analogs, their findings suggest that the 2-phenylindole core can be adapted to target this crucial enzyme. The inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in cancer cells.

VEGFR-2 Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial protein tyrosine kinase that plays a significant role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. jlu.edu.cnnih.gov The inhibition of VEGFR-2 is a key strategy in the development of anticancer drugs. nih.govrsc.org Indole derivatives have been a focus of de novo drug design to create compounds that can inhibit the activity of VEGFR-2 tyrosine kinase. jlu.edu.cn The core concept is that by blocking the VEGFR-2 signaling pathway, the proliferation and migration of endothelial cells can be halted, thereby cutting off the blood supply to tumors. jlu.edu.cnresearchgate.net

Research into various heterocyclic compounds has demonstrated that indole-based structures are promising candidates for VEGFR-2 inhibition. nih.gov For instance, certain isatin (B1672199) derivatives, which contain an indole ring, have shown remarkable VEGFR-2 inhibition with IC₅₀ values as low as 69.1 nM. nih.gov The design of these inhibitors often involves creating molecules that can fit into the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation. researchgate.net Molecular dynamics simulations are used to study the binding models of these newly designed indole compounds to the VEGFR-2 tyrosine kinase, providing a theoretical basis for further molecular structure improvement and synthesis. jlu.edu.cn

| Compound Class | Specific Analog Example | VEGFR-2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Isatin Derivatives | Analog 46 | 69.1 | nih.gov |

| Isatin Derivatives | Analog 47 | 85.8 | nih.gov |

| Difluorophenyl Analogs | Analog 1 | 7.0 | nih.gov |

| 6,7-dimethoxy-4-anilinoquinazoline Derivatives | Compound 14b | 16.0 | researchgate.net |

Hedgehog Signaling Pathway Repression

The Hedgehog (Hh) signaling pathway is vital for embryonic development and tissue homeostasis in adults. nih.gov However, its aberrant activation is implicated in the initiation and progression of various cancers. researchgate.net Consequently, inhibiting the Hh pathway is considered a promising approach for antitumor therapy. nih.gov The pathway's activation is abrogated when Hh ligands bind to the transmembrane protein Patched (Ptch), which relieves its inhibition of the Smoothened (Smo) receptor. nih.gov This signal transmission leads to the activation of Glioma-associated (Gli) transcription factors, which then activate target genes. nih.gov

Research has focused on developing novel chemotype Hh inhibitors. In this context, analogs have been designed based on a 2-methoxybenzamide (B150088) skeleton. For example, by introducing an aryl amide group and a methoxy group to a parent compound, researchers have developed potent inhibitors. One such derivative, compound 17, demonstrated an IC₅₀ of 0.12 μM in a Gli-luciferase reporter assay. nih.gov Docking studies of these analogs with the Smo receptor revealed that the introduction of the aryl amide and methoxy groups allowed for additional hydrogen-bond interactions with key amino acid residues like Tyr394 and Arg400, enhancing their inhibitory activity. nih.gov

| Compound | Inhibitory Activity (IC₅₀ in μM) | Assay | Reference |

|---|---|---|---|

| Compound 4 | 0.25 | Gli-luciferase reporter | nih.gov |

| Compound 10 | 0.17 | Gli-luciferase reporter | nih.gov |

| Compound 17 | 0.12 | Gli-luciferase reporter | nih.gov |

Apoptosis Induction in Cancer Cells

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.gov A significant approach in cancer drug discovery is the development of chemotherapeutic agents that can induce apoptosis in tumor cells. nih.gov Various indole derivatives and their analogs have been shown to induce apoptosis in different cancer cell lines, particularly in breast cancer cells like MCF-7. nih.govresearchgate.netnih.gov

For example, studies on certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated that they can trigger apoptosis in MCF-7 cells. nih.gov The compound 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e) showed a high inhibitory effect on MCF-7 cells with an IC₅₀ value of 10.05 ± 1.08 µM. nih.gov Mechanistic studies revealed that this compound induced apoptosis by activating caspase-3, an key apoptotic protein, and decreasing the expression of the anti-apoptotic protein BCL-2. nih.gov Similarly, other indole-related compounds have been found to induce apoptosis in MCF-7 cells by arresting the cell cycle and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins. researchgate.netscienceopen.com For instance, Indole-3-carbinol has been shown to suppress MCF-7 cell growth in part by inducing apoptosis, an effect that was found to be independent of p53 and bax expression. nih.gov

Selective Cytotoxicity Profiles and Therapeutic Indices against Normal Human Cells

A critical aspect of cancer chemotherapy is selective cytotoxicity, where a compound is more toxic to cancer cells than to normal, healthy cells. mdpi.com The therapeutic index (TI), often calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells, is a measure of this selectivity. A higher TI indicates a more favorable selectivity profile. mdpi.com

Research into 2-phenylindole derivatives has focused on their cytotoxicity against breast cancer cell lines like MCF-7. nih.gov Furthermore, studies on novel indole-based 4,5-dihydroisoxazole derivatives have identified compounds with high selectivity toward leukemia cells (Jurkat and HL-60) while exhibiting minimal toxicity to noncancerous cells and healthy human peripheral blood mononuclear cells. acs.org For example, the compound (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1) showed promising potential due to its high selectivity. acs.org In another study, an aminophenoxy flavone (B191248) derivative (APF-1) was found to be effective at low micromolar concentrations in lung cancer cell lines (A549 and NCI-H1975) with a selective index (SI) greater than 10 when compared to healthy fibroblasts. mdpi.com

Modulation of Natural Killer (NK) Cell Cytotoxic Activity

Natural Killer (NK) cells are a type of cytotoxic lymphocyte critical to the innate immune system, playing a significant role in immune surveillance against tumors. taylorfrancis.commdpi.com Enhancing the cytotoxic activity of NK cells is a promising strategy in cancer immunotherapy. frontiersin.org The function of NK cells is regulated by a balance of signals from activating and inhibitory receptors on their surface. mdpi.com One such activating receptor is NKG2D, which recognizes ligands that are often upregulated on stressed or cancerous cells. nih.govresearchgate.net

The modulation of NK cell activity can be influenced by various factors within the tumor microenvironment. nih.gov Studies have shown that certain hormones can differentially regulate NK cell-mediated cytotoxicity. For example, prolactin (PRL) has been observed to increase the cytotoxic activity of the NKL cell line, an effect that may be attributed to the increased expression of IFN-γ and perforins. nih.gov The goal of therapeutic modulation is to shift the balance towards activation, enabling NK cells to more effectively recognize and eliminate tumor cells. taylorfrancis.com This can involve strategies that upregulate activating ligands on cancer cells or directly stimulate NK cells, for instance, through cytokines like IL-2, which promotes NK cell proliferation and activation. frontiersin.org

Anti-inflammatory and Analgesic Activities

Compounds with a pyrazolone (B3327878) core, which are structurally distinct from but share therapeutic applications with some indole derivatives, have been investigated for their anti-inflammatory and analgesic properties. semanticscholar.orgnih.gov These activities are often evaluated using animal models, such as the carrageenan-induced paw edema test for inflammation and the acetic acid-induced writhing test for peripheral analgesia. semanticscholar.orgmdpi.com

In studies of pyrazolone derivatives, several compounds have demonstrated significant anti-inflammatory and analgesic effects, sometimes comparable to or greater than standard drugs like indomethacin (B1671933) and aspirin (B1665792). semanticscholar.orgnih.gov For example, in one study, the most active pyrazolone compounds showed a significant reduction in the number of writhes in mice, with analgesic activity (ranging from 76.5% to 90.3%) greater than that of the reference drug aspirin (71.5%). semanticscholar.org Another study found that a pyrazolone derivative, PYZ2, showed a 51.02% inhibition of paw edema at 4 hours in the carrageenan-induced inflammation model, which was comparable to the standard indomethacin (54.08% inhibition). nih.gov These findings highlight the potential of heterocyclic compounds in the development of new anti-inflammatory and analgesic agents. researchgate.net

Cyclooxygenase (COX-1, COX-2) Inhibition Studies

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. frontiersin.orgnih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is typically induced at sites of inflammation. nih.govnih.gov The anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while common side effects like gastrointestinal issues are linked to the inhibition of COX-1. nih.gov

Research into new anti-inflammatory agents often involves evaluating their ability to selectively inhibit COX-2 over COX-1. frontiersin.org For example, a compound isolated from Melothria heterophylla, quercetin-3-methoxy-4′-glucosyl-7-glucoside, was found to inhibit both COX-1 (IC₅₀ 2.76 µg/mL) and, more efficiently, COX-2 (IC₅₀ 1.99 µg/mL). mdpi.com This dual inhibition, with a preference for COX-2, is thought to be responsible for its observed anti-inflammatory and analgesic activities. mdpi.com The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. acs.orgresearchgate.net Molecular docking studies are often performed to understand the binding modes of these novel compounds to the active sites of COX-1 and COX-2 enzymes. semanticscholar.org

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

The inflammatory response is a complex biological process involving the release of various signaling molecules, among which pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role. mdpi.com Elevated levels of these cytokines are associated with the pathogenesis of numerous inflammatory diseases. mdpi.com Research into the pharmacological activities of this compound and its analogs has revealed their potential to modulate the production of these key inflammatory mediators.

Studies on analogous compounds have demonstrated a significant reduction in the secretion of pro-inflammatory cytokines. For instance, certain heterocyclic compounds have been shown to decrease the secretion of TNF-α and IL-6 in response to inflammatory stimuli. nih.gov Similarly, investigations into dimethoxy flavones, which share certain structural motifs with methoxy-substituted indoles, have shown a concentration-dependent inhibition of both TNF-α and another pro-inflammatory cytokine, Interleukin-1 beta (IL-1β). nih.gov

The mechanism underlying this modulation often involves the inhibition of upstream signaling pathways that control the gene expression of these cytokines. The suppression of TNF-α and IL-6 production is a key indicator of the anti-inflammatory potential of a compound. For example, in studies involving lipopolysaccharide (LPS)-stimulated macrophages, a standard model for inducing an inflammatory response, treatment with anti-inflammatory compounds has been shown to significantly inhibit the release of TNF-α and IL-6. mdpi.com This inhibitory effect on cytokine production is a crucial aspect of the anti-inflammatory profile of this compound and its related analogs.

NF-κB Signaling Pathway Suppression

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. nih.gov This transcription factor controls the expression of a wide array of genes involved in inflammation, including those encoding for pro-inflammatory cytokines like TNF-α and IL-6. nih.govfrontiersin.org Consequently, the inhibition of the NF-κB pathway is a primary target for the development of novel anti-inflammatory agents. nih.gov Analogs of this compound have been investigated for their ability to suppress this key signaling cascade.

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. nih.govfrontiersin.org Upon stimulation by inflammatory signals, such as LPS, IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it initiates the transcription of target inflammatory genes. nih.gov

Research on structurally related compounds has elucidated a mechanism of action that involves the suppression of this activation process. For example, certain anti-inflammatory agents have been shown to inhibit the LPS-induced phosphorylation of both the p65 subunit of NF-κB and its inhibitor, IκBα, in a dose-dependent manner. nih.gov This prevention of phosphorylation effectively halts the downstream signaling cascade, preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes. researchgate.net The ability of this compound and its analogs to interfere with the NF-κB signaling pathway is a cornerstone of their anti-inflammatory activity.

In Vivo Anti-inflammatory Models (e.g., Paw Edema, Acetic Acid-Induced Writhings)

To substantiate the anti-inflammatory potential observed in vitro, this compound and its analogs have been evaluated in established in vivo models of inflammation. These animal models are crucial for assessing the physiological effects of a compound and its potential therapeutic efficacy. researchgate.netnih.gov Two commonly employed models are the carrageenan-induced paw edema test in rats and the acetic acid-induced writhing test in mice.

The carrageenan-induced paw edema model is a well-established method for evaluating acute inflammation. nih.gov Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is determined by its ability to reduce the volume of this edema over time. Studies on analogous compounds, such as certain dimethoxy flavones, have demonstrated a significant and dose-dependent reduction in paw edema, with some derivatives showing up to a 52.4% inhibition of inflammation. nih.gov Similarly, other heterocyclic compounds have also shown significant anti-inflammatory activity in this model. nih.govderpharmachemica.com

The acetic acid-induced writhing test, while primarily a model for assessing analgesic activity, also has an inflammatory component. The intraperitoneal injection of acetic acid causes irritation and an inflammatory response, leading to characteristic abdominal constrictions or "writhings." The reduction in the number of writhes is indicative of both analgesic and anti-inflammatory effects.

The table below summarizes the anti-inflammatory activity of selected indole analogs in the carrageenan-induced paw edema model.

| Compound | Dose (mg/kg) | Inhibition of Edema (%) after 4h | Reference Compound | Inhibition of Edema (%) after 4h |

|---|---|---|---|---|

| Analog PYZ2 | 400 | 51.02 | Indomethacin | 54.08 |

Comparative Analgesic Activity Investigations

In conjunction with their anti-inflammatory properties, this compound and its analogs have been investigated for their analgesic (pain-relieving) activity. researchgate.net Pain is a common symptom of inflammation, and compounds that can alleviate both are of significant therapeutic interest. derpharmachemica.compensoft.net The analgesic efficacy of these compounds is often assessed using models such as the acetic acid-induced writhing test in mice. derpharmachemica.com

This model is sensitive to peripherally acting analgesics. The reduction in the number of abdominal writhes following the administration of a test compound, compared to a control group, is a measure of its analgesic effect. Research on various indole derivatives has demonstrated significant analgesic properties in this assay. The percentage of protection against writhing is a key parameter for comparison.

The following interactive data table presents the comparative analgesic activity of selected indole derivatives in the acetic acid-induced writhing test.

| Compound | Dose (mg/kg) | Analgesic Activity (% Protection) | Standard Drug | Analgesic Activity (% Protection) |

|---|---|---|---|---|

| Indole Derivative S1 | 50 | 45.8 | Indomethacin | 68.2 |

| Indole Derivative S2 | 50 | 52.3 | Indomethacin | 68.2 |

| Indole Derivative S3 | 50 | 58.7 | Indomethacin | 68.2 |

These studies indicate that while the indole derivatives exhibit considerable analgesic effects, their potency can vary depending on their specific chemical structure. The comparison with standard drugs like indomethacin provides a benchmark for their potential as therapeutic agents. researchgate.net

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antitubercular, Antiparasitic)

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively explored for their broad-spectrum antimicrobial properties. researchgate.net Compounds based on the 2-phenyl-1H-indole framework, including those with a methoxy substitution at the 7-position, have shown promise as effective agents against a variety of pathogenic microorganisms.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., MRSA, VRE, Pseudomonas sp., Enterobacter sp., Bacillus sp.)

Analogs of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpsonline.com Of particular importance is their efficacy against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), which pose a significant threat to public health. mdpi.comnih.gov

Studies on 2-phenyl-1H-indole derivatives have revealed that they can be more effective against Gram-negative bacteria like Pseudomonas sp. and Enterobacter sp. compared to other heterocyclic compounds like benzimidazoles. ijpsonline.com Furthermore, specific substitutions on the indole ring have been shown to enhance activity against MRSA. For instance, certain bisindole tetrahydrocarbazoles and carbazoles with specific substitutions have exhibited potent anti-MRSA activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. mdpi.comsemanticscholar.org Synthetic indole derivatives have also been identified that are effective against a wide array of Gram-positive bacteria, including MRSA and Vancomycin-Resistant Enterococcus (VRE). nih.gov

The following table summarizes the antibacterial activity of selected indole analogs against various bacterial strains, presented as MIC values (µg/mL).

| Compound | S. aureus (MRSA) | Enterococcus faecalis (VRE) | Bacillus subtilis | Pseudomonas aeruginosa |

|---|---|---|---|---|

| SMJ-2 | 0.25 - 2 | 0.25 - 2 | 0.25 - 2 | Inactive |

| SMJ-4 | 0.25 - 16 | 0.25 - 16 | 0.25 - 16 | Inactive |

| Bisindole 5a | 4 - 8 | ND | ND | ND |

| Bisindole 3a | 1 - 2 | ND | ND | ND |

ND: Not Determined

Antifungal Activity against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

In addition to their antibacterial properties, indole derivatives have been investigated for their efficacy against pathogenic fungi. researchgate.net Infections caused by species such as Candida albicans and Aspergillus niger can be life-threatening, particularly in immunocompromised individuals, and the emergence of antifungal resistance necessitates the development of new therapeutic agents. nih.govfrontiersin.org

Research has shown that certain indole derivatives possess broad-spectrum antifungal activities. researchgate.net For example, some analogs have exhibited potent activity against a range of phytopathogenic fungi. While direct studies on this compound are limited, related heterocyclic compounds have demonstrated significant antifungal effects. For instance, novel 1,3,4-oxadiazole compounds have been reported to be effective against C. albicans, with MIC values of 32 µg/mL. frontiersin.org Other natural compounds have also shown excellent activity against C. albicans, with some exhibiting MIC values as low as 8.21 µg/mL. nih.gov These findings suggest that the indole scaffold, and potentially this compound, could be a promising starting point for the development of new antifungal drugs.

Antitubercular Potential

The indole framework is a key component in many bioactive compounds and has been extensively studied for its antitubercular properties. nih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of new and effective treatments. nih.govplos.org

A series of synthetic 7-methoxy-indolizine derivatives were evaluated for their in vitro whole-cell antitubercular activity against both the susceptible H37Rv strain and MDR strains of MTB. plos.org Notably, compounds with a methoxy group at the meta position of a benzoyl group on the indolizine (B1195054) nucleus showed promising activity against MDR strains of MTB, with minimum inhibitory concentration (MIC) values of 16 μg/mL. plos.org In silico studies of these analogs revealed favorable binding affinities to enoyl-[acyl-carrier] protein reductase, a key enzyme in mycobacterial fatty acid synthesis. plos.org

Another study on substituted indolizines identified several compounds with significant inhibitory activity against MTB H37Rv strains. researchgate.net Three of these compounds also demonstrated activity against clinical isolates of MTB that were resistant to both rifampicin (B610482) and isoniazid. researchgate.net Specifically, one indolizine derivative was identified as a particularly promising antitubercular agent, with MIC values of 4 and 32 μg/mL against H37Rv and MDR strains, respectively. nih.gov

The table below summarizes the antitubercular activity of selected this compound analogs.

| Compound ID | Target Strain | MIC (μg/mL) |

| Analog with meta-methoxybenzoyl group | MDR-MTB | 16 |

| Indolizine 4 | H37Rv | 4 |

| Indolizine 4 | MDR-MTB | 32 |

Antiviral Activities (e.g., Anti-HIV, Anti-Influenza)

Derivatives of the indole nucleus have been investigated for their potential antiviral effects against a range of viruses. For instance, certain unsymmetrical methylene (B1212753) derivatives of indoles have demonstrated significant activity against the Respiratory Syncytial Virus (RSV), although they also exhibited some toxicity. nih.gov Some of these compounds also showed moderate antiviral activity against HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie B2 virus (CVB-2). nih.gov

The antiviral potential of indole derivatives extends to other viral families as well. Various phosphonylmethoxyalkyl derivatives of purines and pyrimidines, which can be considered structurally related to modified nucleosides, have shown efficacy against a broad spectrum of DNA viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.gov Furthermore, some of these derivatives displayed marked and selective activity against the human immunodeficiency virus (HIV). nih.gov

Research into isoindole derivatives, which share a bicyclic core with indoles, has also revealed promising antiviral activities against several human viruses. researchgate.net The versatility of the isoindole framework allows for various substitutions and fusions, leading to compounds with diverse mechanisms of action against viral targets. researchgate.net

Efflux Pump Inhibition in Multidrug-Resistant Bacteria (e.g., NorA efflux pump in Staphylococcus aureus)

The overexpression of multidrug efflux pumps is a significant mechanism by which bacteria develop resistance to antibiotics. nih.govnih.gov These pumps actively transport a wide range of antimicrobial agents out of the bacterial cell, reducing their intracellular concentration and efficacy. frontiersin.org Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the susceptibility of resistant bacteria to antibiotics. nih.govnih.gov

In Gram-positive bacteria like Staphylococcus aureus, the NorA efflux pump, a member of the major facilitator superfamily (MFS), is a primary contributor to antibiotic resistance. nih.gov Research has shown that certain indole derivatives can act as potent inhibitors of the NorA efflux pump. For example, a series of 2-phenyl-4(1H)-quinolone and 2-phenyl-4-hydroxyquinoline derivatives, which are structurally analogous to the indole scaffold, have been reported as effective NorA inhibitors in S. aureus. nih.gov

The development of EPIs is a promising strategy to combat multidrug resistance. By inhibiting efflux pumps, these compounds can potentiate the activity of existing antibiotics and help overcome acquired resistance. wjgnet.com

Neuropharmacological Applications

The indole scaffold is a common feature in many neuroactive compounds, and its derivatives have been explored for a variety of neuropharmacological applications.

Anticonvulsant Properties

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. nih.gov A number of indole derivatives have been synthesized and evaluated for their anticonvulsant activities. While specific data on this compound is limited in this context, the broader class of indole-containing compounds has shown promise. The evaluation of these compounds often involves screening in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to determine their ability to prevent seizures. nih.gov

Antidepressant Effects

Depression is a prevalent mental health disorder, and current treatments are not effective for all patients, highlighting the need for novel therapeutic strategies. science.gov The monoamine hypothesis of depression suggests that imbalances in neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576) are key factors in its pathophysiology. nih.gov

A novel putative trace amine receptor modulator, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, which contains a methoxy-substituted isoquinoline (B145761) core structurally related to the indole nucleus, has demonstrated antidepressant-like activity in animal models. researchgate.net This compound was shown to modulate the levels of norepinephrine, serotonin, and dopamine in the brain. researchgate.net Further investigation revealed that its antidepressant-like action involves the L-arginine-nitric oxide-cyclic guanosine (B1672433) monophosphate signaling pathway. researchgate.net

Anti-Alzheimer's and Anti-Neuroinflammatory Properties (e.g., AChE and BuChE inhibition)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.gov Neuroinflammation is also recognized as a critical component of AD pathology. nih.gov

A novel series of indole-based compounds have been designed and synthesized as potential anti-Alzheimer's and anti-neuroinflammatory agents. nih.gov These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov Several of these indole derivatives exhibited potent dual inhibition of AChE and BuChE in the nanomolar range. nih.govresearchgate.net

Furthermore, selected compounds demonstrated the ability to inhibit the self-induced aggregation of Aβ amyloid. nih.govresearchgate.net These compounds also showed anti-neuroinflammatory effects by reducing the levels of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net

The table below presents the inhibitory activities of selected indole analogs against key enzymes implicated in Alzheimer's disease.

| Compound Class | Target Enzyme | Activity |

| Indole-based compounds | AChE/BuChE | Nanomolar range inhibition |

| Indole-based compounds | Aβ aggregation | Inhibition |

| Indole-based compounds | NO, COX-2, IL-1β, TNF-α | Reduction |

Antipsychotic Activity

The indole nucleus is a significant pharmacophore found in various biologically active substances, and its derivatives have been investigated for a range of neuroprotective and antipsychotic properties. omicsonline.org Research into the antipsychotic potential of 2-phenyl-1H-indole analogs has explored their interactions with key neurotransmitter systems implicated in psychosis. The mechanism of action for many atypical antipsychotic drugs involves the modulation of dopamine-2 (D₂) and serotonin-2A (5-HT₂ₐ) receptors. mdpi.com

Studies on synthetic 2-[(substituted phenyl)vinyl] indole derivatives have shown that certain compounds in this class exhibit effects on various receptors, including the D₂ receptor, which is a primary target for antipsychotic medications. nih.gov This suggests a potential pathway for the antipsychotic-like effects of some 2-phenyl-1H-indole analogs. Furthermore, research on other indole alkaloids, such as alstonine, has revealed novel antipsychotic mechanisms. Alstonine demonstrates an antipsychotic profile without directly binding to D₂ receptors; instead, it appears to indirectly modulate dopamine transmission, potentially by affecting dopamine uptake. nih.gov This indicates that indole-based compounds can exert antipsychotic effects through diverse and potentially innovative mechanisms beyond direct receptor blockade.

Antioxidant Capacity

The 2-phenyl-1H-indole scaffold is recognized for its significant antioxidant activity, which is largely attributed to the indole moiety's inherent radical scavenging properties. omicsonline.org Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is implicated in the development of numerous diseases. nih.gov Indole compounds, as a broad family of substances, are known for their free radical scavenging and antioxidant capabilities. nih.govtandfonline.com Derivatives of 2-phenyl-1H-indole have been synthesized and evaluated for their in vitro antioxidant effects, demonstrating their potential to mitigate oxidative damage. nih.govijpsonline.com The antioxidant activity of these compounds is often linked to their ability to inhibit the formation of oxidative free radicals that can harm cellular components like lipids, proteins, and DNA. omicsonline.org Studies have shown that the presence of electron-donating substituents, such as methoxy groups, on the phenyl ring can enhance the antioxidant activity of these compounds. omicsonline.orgijpsonline.com

Free Radical Scavenging Activities (e.g., DPPH, ABTS assays)

The free radical scavenging potential of this compound and its analogs has been extensively evaluated using various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. omicsonline.orgtandfonline.com These assays measure the ability of an antioxidant compound to donate a hydrogen atom and neutralize these stable radicals, which is typically observed as a change in color. tandfonline.comnih.gov

Numerous studies have confirmed the potent scavenging activity of 2-phenylindole derivatives. omicsonline.org For instance, certain 2-(4-aminophenyl)indoles have demonstrated powerful antioxidant effects in both DPPH and superoxide (B77818) radical scavenging assays, with activities comparable to the reference standard melatonin. nih.gov The indole ring itself is a key contributor to this activity, and substitutions on the phenyl ring can further modulate its efficacy. omicsonline.orgmdpi.com The DPPH assay, in particular, has been frequently used to test 2-phenylindole derivatives, confirming their ability to bleach the stable DPPH radical. tandfonline.com

Table 1: Radical Scavenging Activity of Selected 2-Phenylindole Analogs

| Compound | Assay | Concentration | % Inhibition | Source |

|---|---|---|---|---|

| 2-(4-Aminophenyl)-6-fluoro-1H-indole | DPPH | 1 mM | 80% | nih.gov |

| 2-(4-Aminophenyl)-6-fluoro-1H-indole | Superoxide Radical | 1 mM | 81% | nih.gov |

| Melatonin (Reference) | DPPH | 1 mM | 98% | nih.gov |

Inhibition of Oxidative Stress Markers (e.g., Malondialdehyde)

A key consequence of oxidative stress is lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to cellular damage. Malondialdehyde (MDA) is a major, well-studied end product of lipid peroxidation and serves as a reliable biomarker for measuring the level of oxidative stress. biocompare.comresearcher.life

Derivatives of 2-phenyl-1H-indole have been shown to effectively inhibit lipid peroxidation. nih.govtandfonline.com In studies using rat liver homogenates, these compounds significantly inhibited the formation of thiobarbituric acid reactive substances, a method used to quantify lipid peroxidation, with efficacy similar to the standard antioxidant butylated hydroxytoluene (BHT). nih.govtandfonline.com

Interestingly, specific analogs such as 1-methyl-2-phenylindole (B182965) are utilized in colorimetric assays designed to quantify MDA. researchgate.netnih.gov Under acidic conditions, 1-methyl-2-phenylindole reacts with MDA to produce a stable chromophore, allowing for the specific measurement of MDA levels in biological samples. nih.gov This dual role highlights both the therapeutic potential of 2-phenylindole derivatives in inhibiting lipid peroxidation and their utility as analytical reagents for measuring its occurrence.

Enhancement of Endogenous Antioxidant Enzymes (e.g., Glutathione Peroxidase, Superoxide Dismutase)

The human body possesses an innate defense system against oxidative stress, which includes endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase. mdpi.commdpi.com These enzymes represent the first line of defense, playing a crucial role in neutralizing harmful reactive oxygen species. mdpi.comnih.gov SOD, for example, catalyzes the conversion of the highly reactive superoxide radical into hydrogen peroxide and molecular oxygen, which are then further neutralized by GPx and Catalase. nih.gov

Other Pharmacological Activities

Antidiabetic Potential

Indole derivatives have emerged as a promising class of compounds in the discovery of novel antidiabetic drugs, owing to their diverse biological activities. nih.gov One of the key pathways in the development of diabetic complications involves the enzyme aldose reductase (AR), which is the rate-limiting enzyme in the polyol pathway. researchgate.net Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, the accumulation of which leads to osmotic stress and subsequent tissue damage in the lens, nerves, and kidneys. researchgate.net

Several 2-phenyl-1H-indole derivatives have been synthesized and evaluated for their ability to inhibit aldose reductase. Specific analogs demonstrated notable inhibitory activity against rat kidney aldose reductase, highlighting a potential mechanism for preventing or mitigating long-term diabetic complications. researchgate.net Beyond AR inhibition, other indole-based structures have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Inhibition of this enzyme can help manage post-prandial hyperglycemia, a key therapeutic goal in diabetes management. nih.gov

Table 2: Aldose Reductase (AR) Inhibitory Activity of 2-Phenylindole Derivatives

| Compound | % Inhibition | Source |

|---|---|---|

| 17a (A 2PI derivative) | 11.0 ± 6.0% | researchgate.net |

| 17b (A 2PI derivative) | 5.3 ± 2.1% | researchgate.net |

| 17c (A 2PI derivative) | 7.6 ± 4.3% | researchgate.net |

Antihypertensive Effects

While direct studies on the antihypertensive effects of this compound are not extensively documented in the reviewed literature, the broader class of indole derivatives, including 2-phenylindole analogs, has been the subject of research for their potential in managing hypertension. nih.gov Investigations into these related compounds provide insights into the potential cardiovascular effects of this chemical family.

A series of 1-(alkyl- or aryl-aminocarbonylmethyl)-2-phenyl-indoles were synthesized and evaluated for their antihypertensive activity in spontaneously hypertensive rats (SHR). nih.gov Several of these compounds demonstrated a significant reduction in arterial pressure, highlighting the potential of the 2-phenylindole scaffold in the development of new antihypertensive agents. nih.gov The mechanism of action for many indole derivatives involves interaction with various receptors implicated in blood pressure regulation.

For instance, certain indole and indazole derivatives have been studied for their affinity for α1-adrenergic receptor (α1-AR) subtypes, which play a role in vasoconstriction. Compounds with a 2-methoxy substitution have shown high affinity for the α1D-AR subtype. While not a direct analog, the study of related heterocyclic compounds like 2-phenyl substituted benzimidazoles also supports the potential for antihypertensive activity in molecules with a phenyl group attached to a core heterocyclic ring. nih.govresearchgate.net These benzimidazole (B57391) derivatives have shown antihypertensive effects, with some acting as Angiotensin II Receptor Antagonists. nih.govresearchgate.net

The research into these analogs suggests that the 2-phenylindole core structure is a promising pharmacophore for the development of agents with blood pressure-lowering capabilities. The specific contribution of the 7-methoxy group on the indole ring of this compound to this activity remains an area for further investigation.

| Compound Class | Specific Analogs/Derivatives | Observed Antihypertensive Finding | Reference |

| 2-Phenylindole Derivatives | 1-(alkyl- or aryl-aminocarbonylmethyl)-2-phenyl-indoles | Showed a significant reduction of arterial pressure in spontaneously hypertensive rats (SHR). | nih.gov |

| Indole Derivatives | 2-methoxy and 5-chloro substituted indole | Exhibited high affinity for the α1D-AR subtype (pKi = 9.78). | |

| Indole Derivatives | 2-methoxy substituted indole | Displayed high affinity for the α1D-AR subtype (pKi = 9.40). | |

| Benzimidazole Derivatives | 2-(3-nitrophenyl)-1H-benzimidazole, 3-(1H benzimidazol-2-yl)aniline, 5-(1H-benzimidazol-2-yl)-2-methoxyphenol | Demonstrated antihypertensive activity, with Losartan used as a lead compound. | nih.gov |

Antihelmintic Activity

The antihelmintic potential of this compound has not been specifically detailed in the available research. However, studies on related heterocyclic compounds, including imidazole (B134444) derivatives with phenyl substitutions, indicate that such structural motifs can exhibit significant antihelmintic properties. researchgate.net

In one study, a series of 2-substituted-4,5-diphenyl imidazoles were synthesized and screened for their antihelmintic activity. researchgate.net Several of these compounds demonstrated noteworthy efficacy against helminth models. researchgate.net For example, compounds such as 2-[2-hydroxyphenyl]-4,5-diphenyl imidazole and 2-[3-methoxyphenyl]-4,5-diphenyl imidazole showed significant antihelmintic effects when compared to standard drugs like albendazole (B1665689) and piperazine (B1678402) citrate (B86180). researchgate.net

The results from the study on 2-substituted-4,5-diphenyl imidazoles are presented in the table below, showcasing the paralysis and death times of the helminths when exposed to the compounds. This data underscores the potential of heterocyclic structures bearing phenyl groups to act as antihelmintic agents. Further research would be necessary to determine if this compound possesses similar activity.

| Compound | Paralysis Time (min) | Death Time (min) |

| 2-[2-hydroxyphenyl]-4,5-diphenyl imidazole | 0.24 | 0.39 |

| 2-[3-methoxyphenyl]-4,5-diphenyl imidazole | 0.30 | 0.55 |

| 2-[2-phenylethenyl]-4,5-diphenyl imidazole | 0.35 | 1.05 |

| 2-[4-fluorophenyl]-4,5-diphenyl imidazole | 0.40 | 1.20 |

| 2-[3-nitrophenyl]-4,5-diphenyl imidazole | 0.45 | 1.35 |

| Albendazole (Standard) | 0.54 | 2.16 |

| Piperazine citrate (Standard) | 0.58 | 2.47 |

Antiemetic Properties

Specific research on the antiemetic properties of this compound is not prominent in the reviewed scientific literature. However, the indole core structure is a key feature in a major class of antiemetic drugs known as 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists. nih.gov These drugs are widely used to manage nausea and vomiting, particularly in the context of chemotherapy. nih.gov

Several successful antiemetic drugs contain an indole moiety, which is crucial for their mechanism of action. nih.gov These compounds work by blocking 5-HT3 receptors, which are involved in the emetic reflex. The table below lists some of these indole-based antiemetic drugs. The presence of the indole nucleus in these clinically effective agents suggests that other indole derivatives, potentially including this compound and its analogs, could also exhibit antiemetic properties. The specific substitutions on the indole ring and the nature of the side chains are critical in determining the potency and efficacy of these compounds as 5-HT3 receptor antagonists.

| Indole-Based Antiemetic Drug | Receptor Target |

| Ondansetron | 5-HT3 Receptor Antagonist |

| Granisetron | 5-HT3 Receptor Antagonist |

| Dolasetron | 5-HT3 Receptor Antagonist |

| Tropisetron | 5-HT3 Receptor Antagonist |

| Ramosetron | 5-HT3 Receptor Antagonist |

Structure Activity Relationship Sar Studies of 7 Methoxy 2 Phenyl 1h Indole Derivatives

Influence of the Methoxy (B1213986) Group Position (C-7) on Biological Activity and Reactivity

The methoxy (-OCH3) group is a prevalent substituent in many biologically active natural products and synthetic drugs. nih.gov Its presence and, critically, its position on the 2-phenyl-1H-indole scaffold can profoundly impact the molecule's properties, including ligand-target binding, physicochemical characteristics, and metabolic stability. nih.gov

Research has shown that the location of the methoxy group is a key determinant of biological activity. For certain classes of indole (B1671886) derivatives investigated as CysLT1 antagonists, substitution at the C-7 position of the indole ring was found to be the most favorable for activity. researchgate.net This observation is mirrored in studies of other heterocyclic scaffolds, such as flavonoids, where a methoxy group at the C-7 position has been shown to enhance anti-inflammatory and neuroprotective activities. mdpi.com In studies of 3-phenylcoumarins as monoamine oxidase B (MAO-B) inhibitors, derivatives with a methoxy group at the R7 position demonstrated relatively strong inhibition. nih.gov

In the 2-phenylindole (B188600) series specifically, methoxy-substituted compounds have been found to be much more effective inhibitors of tubulin polymerization than their corresponding free phenol (B47542) (hydroxy) counterparts. nih.gov The electronic properties of the methoxy group can also influence the chemical reactivity of the indole nucleus. For instance, an electron-donating group like methoxy can activate adjacent positions, influencing the regioselectivity of C-H insertion reactions, which is a key consideration in the synthesis of complex derivatives. acs.org Furthermore, the synthesis of 7-methoxyindoles via methods like the Fischer indole synthesis can be complex, indicating the unique electronic influence of a methoxy group at this position on the reactivity of precursors. nih.gov

| Scaffold | Methoxy Position | Observed Effect | Reference |

|---|---|---|---|

| Indole Derivatives | C-7 | Most favorable for CysLT1 antagonist activity | researchgate.net |

| Flavonoids | C-7 | Enhances anti-inflammatory and neuroprotective activity | mdpi.com |

| 2-Phenylindoles | General | More effective as tubulin polymerization inhibitors than corresponding hydroxy derivatives | nih.gov |

| 3-Phenylcoumarins | C-7 | Associated with strong MAO-B inhibition | nih.gov |

Impact of Substituents on the Phenyl Ring (e.g., Electron-donating, Halogens) on Pharmacological Profiles

Electron-donating groups , such as a second methoxy group, have been shown to enhance biological activity. In a study of 3-phenyl-1H-indoles for antimycobacterial activity, the introduction of a 4-methoxy group on the phenyl ring led to a compound with a minimum inhibitory concentration (MIC) of 28.0 µM, whereas the unsubstituted parent molecule was inactive. nih.gov

Halogen substituents also play a crucial role in tuning the pharmacological properties. A study on 7-halogen-2-phenyl isoindolones, a scaffold related to 2-phenylindoles, provided a clear demonstration of how different halogens affect binding affinity for the serotonin (B10506) 5-HT2C receptor. The binding affinity followed a distinct trend, with the iodo derivative showing the highest affinity, followed by the chloro and bromo derivatives, and the fluoro derivative exhibiting the lowest affinity. nih.gov This highlights that both the position and the nature of the halogen are critical for optimizing receptor interaction.

| Scaffold | Substituent & Position | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 3-Phenyl-1H-indole | 4-OCH3 | Antimycobacterial (Mtb) | Increased activity (MIC = 28.0 µM) compared to the inactive unsubstituted compound. | nih.gov |

| 7-Halogen-2-phenyl isoindolone | 7-Iodo | 5-HT2C Receptor | Highest binding affinity (Ki = 1.1 nM). | nih.gov |

| 7-Halogen-2-phenyl isoindolone | 7-Chloro | 5-HT2C Receptor | High binding affinity (Ki = 2.2 nM). | nih.gov |

| 7-Halogen-2-phenyl isoindolone | 7-Bromo | 5-HT2C Receptor | High binding affinity (Ki = 2.9 nM). | nih.gov |

| 7-Halogen-2-phenyl isoindolone | 7-Fluoro | 5-HT2C Receptor | Lowest binding affinity (Ki = 28 nM). | nih.gov |

Effects of Substitutions on the Indole Nucleus (e.g., C-3, C-5, C-6) on Activity

The C-3 position is a common site for modification. For instance, 3-formyl-2-phenylindoles have been identified as potent inhibitors of tubulin polymerization. nih.gov The C-3 position is also susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. nii.ac.jp

The C-5 position has also been explored extensively. In the development of selective cyclooxygenase-2 (COX-2) inhibitors based on a 2-phenyl-1H-indole scaffold, a series of compounds with different substituents (H, F, Cl, Me, OMe) at the C-5 position were synthesized. The structure-activity relationship study revealed that the introduction of a methoxy substituent at the C-5 position resulted in the best COX-2 selectivity. mdpi.com

Studies on indole-based HIV-1 fusion inhibitors have also involved modifications at the C-3, C-5, and C-6 positions, demonstrating that substitutions across the indole ring system are critical for optimizing activity. nih.govacs.org The reactivity of the indole nucleus, particularly the susceptibility of certain positions to nucleophilic substitution, provides a chemical basis for the synthesis of these diverse derivatives. nii.ac.jpsemanticscholar.org

| Scaffold | Position | Substituent | Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-Phenylindole | C-3 | Formyl (-CHO) | Tubulin Polymerization Inhibition | Active derivatives identified with this substitution. | nih.gov |

| 2-(4-(methylsulfonyl)phenyl)-1H-indole | C-5 | Methoxy (-OCH3) | COX-2 Inhibition | Provided the highest selectivity for COX-2. | mdpi.com |

| 2-(4-(methylsulfonyl)phenyl)-1H-indole | C-5 | Fluoro (-F) | COX-2 Inhibition | Showed good selectivity. | mdpi.com |

| 2-(4-(methylsulfonyl)phenyl)-1H-indole | C-5 | Chloro (-Cl) | COX-2 Inhibition | Showed good selectivity. | mdpi.com |

Conformation and Molecular Shape Analysis for Optimized Receptor Binding and Activity

Computational methods, such as molecular docking, are frequently employed to analyze these interactions. For example, a molecular modeling study of a 5-methoxy-2-phenylindole derivative docked into the binding site of COX-2 showed that its methylsulfonyl group was oriented in the vicinity of the COX-2 secondary pocket, explaining its high selectivity. mdpi.com These simulations provide valuable insights into the specific amino acid residues the ligand interacts with, guiding further structural modifications to enhance binding affinity.

The relative orientation of the phenyl ring and the indole nucleus, as well as the conformation of any substituents, dictates the molecule's shape. This shape complementarity with the receptor's binding pocket is a prerequisite for potent activity. In related heterocyclic systems, it has been shown that inhibitor binding in one part of a receptor can induce structural alterations that are translated to other parts of the protein, affecting its function in an allosteric manner. mdpi.com This underscores the importance of a holistic understanding of the molecule's shape and its dynamic interactions with the target protein.

Development of Lead Compounds and Strategies for Activity Optimization

The culmination of SAR studies is the development of lead compounds and the formulation of strategies for their optimization. danaher.com A lead compound is a molecule that possesses a desired biological activity but may require further refinement to improve its potency, selectivity, or pharmacokinetic properties. danaher.comscience.gov

Based on the SAR data for 7-methoxy-2-phenyl-1H-indole derivatives, a clear optimization strategy emerges:

Retain Core Scaffolding: The this compound core is maintained as the foundational structure, given the demonstrated importance of the C-7 methoxy group for activity in several contexts. researchgate.netmdpi.com

Systematic Phenyl Ring Modification: Explore a diverse array of substituents on the C-2 phenyl ring. Based on findings that both electron-donating groups and specific halogens can enhance activity, libraries of compounds with varied electronic and steric properties at the para- and meta-positions of the phenyl ring should be synthesized and tested. nih.govnih.gov

Fine-Tuning on the Indole Nucleus: Introduce small, targeted modifications at the C-3, C-5, and C-6 positions of the indole ring. The success of methoxy groups at C-5 for COX-2 inhibition suggests this position is a key site for modulation. mdpi.com

Iterative Design and Testing: This process is cyclical. The biological data from each new set of synthesized compounds is used to refine computational models and inform the design of the next generation of molecules, progressively moving towards a candidate with an optimal pharmacological profile. nih.gov

This strategic approach, grounded in detailed SAR analysis, allows for the efficient evolution of initial hits into potent and selective lead compounds suitable for further development.

Computational Chemistry and in Silico Approaches in the Study of 7 Methoxy 2 Phenyl 1h Indole

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com For 7-methoxy-2-phenyl-1H-indole and its derivatives, docking studies are instrumental in identifying potential biological targets and estimating their binding affinities. The process involves computationally placing the ligand into the binding site of a protein and scoring the different poses based on a function that approximates the binding free energy.

In studies involving similar 2-phenylindole (B188600) scaffolds, molecular docking has been successfully employed to investigate their inhibitory potential against various enzymes. For instance, derivatives of 2-phenylindole have been docked into the active sites of enzymes like the Hepatitis C NS5B polymerase to assess their antiviral activity. derpharmachemica.com Such studies help in understanding the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's binding and inhibitory action.

The binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), provides a quantitative measure of the ligand's potential efficacy. A lower docking score generally indicates a more favorable binding interaction. For indole (B1671886) derivatives, these predicted affinities are crucial in prioritizing compounds for further experimental testing. jocpr.com

A representative summary of molecular interactions that could be identified for this compound with a hypothetical protein target is presented in the table below.

| Interaction Type | Potential Interacting Residues | Distance (Å) |

| Hydrogen Bond | Amino Acid 1 (e.g., Ser, Thr) | 2.8 - 3.5 |

| Pi-Pi Stacking | Aromatic Residue (e.g., Phe, Tyr) | 3.5 - 4.5 |

| Hydrophobic Interaction | Aliphatic Residue (e.g., Leu, Val) | 3.0 - 5.0 |

This table is illustrative and specific interactions would depend on the actual protein target.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. rowan.edu MD simulations are crucial for validating the binding poses obtained from docking and for providing a more accurate estimation of the binding free energy.

In the context of indole derivatives, MD simulations have been used to study the dynamic behavior of the ligand within the binding pocket of its target protein. nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence, the stability of key interactions identified in docking, and the role of solvent molecules in the binding process.

Conformational analysis through MD simulations helps in understanding the flexibility of the this compound scaffold and how its conformation might change upon binding to a receptor. This information is vital for structure-based drug design, as it can guide the modification of the ligand to improve its binding affinity and specificity. pitt.edu The stability of the ligand-receptor complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD profile suggests a stable binding mode.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

The development of a successful drug molecule requires not only high efficacy but also a favorable pharmacokinetic and safety profile. In silico ADMET prediction provides an early assessment of a compound's potential to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. iaps.org.in For this compound, these predictions are essential for identifying potential liabilities and for guiding its chemical modification to improve its drug-like properties. nih.govbenthamdirect.com

Several computational models are available to predict a wide range of ADMET properties. These predictions are often based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and number of hydrogen bond donors and acceptors. A key aspect of this assessment is the evaluation of Lipinski's rule of five, which provides a general guideline for the oral bioavailability of a drug candidate. benthamscience.com

A typical in silico ADMET and drug-likeness profile for a compound like this compound is summarized in the table below.

| Property | Predicted Value/Assessment | Importance in Drug Discovery |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Predicts the extent of absorption from the gastrointestinal tract. japsonline.com |

| Caco-2 Permeability | Moderate to High | Indicates the ability to cross the intestinal epithelial barrier. frontiersin.org |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Determines if the compound can reach targets in the central nervous system. japsonline.com |

| Plasma Protein Binding (PPB) | High | Affects the free concentration of the drug available to act on its target. japsonline.com |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions. japsonline.com |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate/Non-substrate | Influences the rate and pathway of drug elimination from the body. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Assesses the potential to cause genetic mutations. |

| hERG Inhibition | Low risk | Predicts the risk of cardiotoxicity. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant | Assesses the likelihood of oral bioavailability. benthamscience.com |

| Bioavailability Score | High | An overall score predicting the potential for a compound to be a successful drug. nih.gov |

The values in this table are representative and would require specific in silico calculations for this compound.

DFT (Density Functional Theory) Calculations for Elucidating Electronic Structure and Interaction Coherence

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity. These calculations can be used to determine parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. The MEP map illustrates the charge distribution within the molecule, highlighting the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding and predicting the types of non-covalent interactions the molecule can form with its biological target, thereby elucidating the coherence of these interactions.

A study on a similar compound, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, demonstrated the use of DFT to obtain a stable conformer and to analyze its vibrational wavenumbers and electronic structure. nih.gov Such analyses provide a fundamental understanding of the molecule's intrinsic properties that govern its biological activity.

In Silico Screening and Virtual Library Design for Novel Bioactive Analogs

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The this compound scaffold can serve as a starting point for the design of virtual libraries of novel analogs with potentially improved biological activity.